molecular formula C13H23NO4 B2615726 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid CAS No. 2228717-54-0

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid

Cat. No.: B2615726
CAS No.: 2228717-54-0
M. Wt: 257.33
InChI Key: FABUGTLQBLLYHZ-UHFFFAOYSA-N
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Description

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid is a specialized amino acid derivative designed for advanced organic synthesis and drug discovery efforts. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect the amine functionality during synthetic sequences . The Boc group is stable under basic conditions but can be readily removed under mild acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane, allowing for selective deprotection in complex molecules . The unique structure of this building block, incorporating a cyclobutyl ring and gem-dimethyl moiety, is of significant value in medicinal chemistry. The rigid cyclobutane ring can be used to conformationally constrain peptide chains or to improve the physicochemical and pharmacokinetic properties of drug candidates. Furthermore, the tert-butyl group itself is known to be a common motif in pharmaceuticals, where it can enhance specificity and act as a steric shield to improve metabolic stability . This reagent is primarily applied in the synthesis of novel peptidomimetics, the exploration of structure-activity relationships (SAR) in lead optimization, and the construction of complex molecules for biological screening. It is supplied For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(7-6-8-13)12(4,5)9(15)16/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUGTLQBLLYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides, esters, and bases such as sodium hydroxide or potassium carbonate.

    Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Deprotection Reactions: The free amine derivative of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has been evaluated for its potential anticancer properties. Research indicates that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values in the range of 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

Prodrug Development : The tert-butoxycarbonyl (Boc) group in the structure serves as a protective group that can be removed under specific conditions, allowing the compound to act as a prodrug. This property is advantageous in designing drugs that require metabolic activation to exert their therapeutic effects.

Synthesis of Novel Compounds

The compound serves as a building block in synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating new pharmacological agents. For example, it has been used in synthesizing amino acid derivatives that exhibit enhanced biological activities .

Biological Evaluation

Research has demonstrated that derivatives of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid can influence biological pathways significantly. Studies have shown that modifications to the cyclobutane ring can alter the biological activity, making it a subject of interest for further exploration in drug design .

Case Study 1: Antiproliferative Activity

A series of derivatives were synthesized based on the structure of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid and tested for their antiproliferative activity against cancer cell lines. The results indicated that specific substitutions on the cyclobutane ring led to enhanced activity, highlighting the importance of structural modifications in drug development .

Case Study 2: Synthesis Pathways

The compound has been utilized as a precursor in the synthesis of various amino acid derivatives through chemoselective reactions. These derivatives have shown promise in enhancing the solubility and bioavailability of potential therapeutic agents, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with active sites of enzymes or binding sites of receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological/Pharmacological Relevance
2-(1-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid (Target) C₁₃H₂₃NO₄ 265.33 g/mol Cyclobutyl-Boc-amino; branched 2-methylpropanoic acid Intermediate in drug synthesis
2-(3-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)acetic acid C₁₁H₁₉NO₄ 229.28 g/mol Cyclobutyl-Boc-amino; linear acetic acid Lower steric hindrance; simpler synthesis
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 g/mol Cyclopropyl-Boc-amino; linear carboxylic acid High ring strain; rapid metabolic clearance
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ 229.28 g/mol Cyclopropyl-Boc-amino; esterified carboxylic acid Enhanced lipophilicity for membrane penetration
2-{[(tert-Butoxy)carbonyl]amino}-4-oxopentanoic acid C₁₀H₁₇NO₅ 231.25 g/mol Linear chain with Boc-amino; ketone substituent Susceptible to redox reactions

Key Observations:

Cyclobutane vs. Cyclopropane analogues exhibit higher reactivity due to angle strain, making them less favorable in prolonged biological assays .

Carboxylic Acid Substituents: The 2-methylpropanoic acid branch in the target compound increases steric hindrance compared to linear acetic acid derivatives (e.g., 2-(3-{...}cyclobutyl)acetic acid), which may reduce nonspecific protein binding . Ketone-containing analogues (e.g., 2-{...}4-oxopentanoic acid) are more reactive but prone to enzymatic degradation, limiting their utility in vivo .

Boc Protection Strategy :

  • All compounds utilize the Boc group for amine protection, but esterified derivatives (e.g., Ethyl 1-...cyclopropanecarboxylate) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

The compound 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid , also known as N-Boc-1-aminocyclobutanecarboxylic acid, is a derivative of amino acids that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound based on recent research findings.

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 951173-25-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The cyclobutane ring structure adds unique steric and electronic properties that may influence its biological activity.

Synthesis

The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid can be achieved through various methods, including the alkylation of oxazoline derivatives and subsequent reactions involving triazole derivatives. A notable method involves the reaction of cyclobutane derivatives with Boc anhydride in the presence of a base, yielding high overall yields (up to 95%) and purity levels exceeding 97% .

Antimicrobial Properties

Research indicates that compounds similar to 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid exhibit significant antimicrobial activity. For example, derivatives containing cyclic structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases and kinases, which are crucial in cell signaling and cancer progression . This inhibition could potentially lead to therapeutic applications in cancer treatment.

Case Studies

  • Inhibition of Proteasome Activity : A study demonstrated that similar Boc-protected amino acids could inhibit proteasome activity in cancer cell lines, leading to apoptosis. The mechanism involved the disruption of protein homeostasis within the cells .
  • Antiviral Activity : Another case study explored the antiviral potential of related compounds against HIV-1. The results indicated that these compounds could interfere with viral replication processes, providing a basis for further exploration in antiviral drug development .

Data Tables

PropertyValue
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
CAS Number951173-25-4
Antimicrobial ActivityYes
Enzyme InhibitionYes

Q & A

Q. Critical Factors :

  • Temperature : Boc protection is sensitive to acidic conditions; reactions are typically performed at 0–25°C .
  • Solvent Choice : THF or dichloromethane (DCM) ensures solubility and minimizes side reactions .
  • Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or diastereomers .

Basic Question: How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify characteristic peaks for the Boc group (tert-butyl at δ ~1.4 ppm in ¹H; carbonyl at δ ~155 ppm in ¹³C) and cyclobutyl protons (δ ~2.5–3.5 ppm) .
    • 2D NMR (HSQC, COSY) : Resolve overlapping signals from the cyclobutane ring and methyl substituents .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+) and rule out impurities .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% required for biological studies) .

Data Interpretation : Compare experimental results with computed spectra from tools like PubChem or ChemDraw .

Basic Question: What are the stability profiles of this compound under various storage and reaction conditions, and how can degradation products be identified?

Q. Methodological Answer :

  • Storage :
    • Short-term : Store at –20°C in inert solvents (DCM or DMF) to prevent hydrolysis of the Boc group .
    • Long-term : Lyophilized powders in argon-filled vials minimize oxidation and moisture uptake .
  • Stability in Reactions :
    • Acidic Conditions : Boc groups hydrolyze rapidly below pH 3; avoid trifluoroacetic acid (TFA) unless intentional deprotection is needed .
    • Basic Conditions : Stable in mild bases (pH 7–9) but degrade in strong bases (e.g., NaOH >1 M) .

Q. Degradation Analysis :

  • LC-MS : Monitor for peaks corresponding to de-Boc products (loss of 100 Da) or cyclobutane ring-opening .
  • TGA/DSC : Assess thermal stability; decomposition typically occurs above 150°C .

Advanced Question: How can conflicting data regarding the compound’s reactivity in peptide coupling reactions be resolved?

Methodological Answer :
Conflicts often arise from variations in coupling agents, steric hindrance from the cyclobutane ring, or competing side reactions. Strategies include:

  • Coupling Agent Screening : Compare DCC, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to optimize activation .
  • Kinetic Studies : Use in-situ FTIR or LC-MS to track reaction progress and identify intermediates (e.g., active esters) .
  • Computational Modeling : Employ DFT (Density Functional Theory) to predict steric/electronic effects of the cyclobutane ring on coupling efficiency .

Example : A study showed HATU outperformed DCC in coupling sterically hindered analogs, yielding 85% vs. 45% .

Advanced Question: What strategies are effective in minimizing racemization during the incorporation of this compound into peptide chains?

Methodological Answer :
Racemization is a critical concern due to the chiral cyclobutane center. Mitigation approaches include:

  • Low-Temperature Coupling : Perform reactions at –20°C to slow base-catalyzed epimerization .
  • Additives : Add HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure to suppress racemization during activation .
  • Chiral HPLC Monitoring : Use chiral columns (e.g., Chirobiotic T) to quantify enantiomeric excess (ee) post-synthesis .

Case Study : Coupling at –20°C with HATU/HOAt maintained >98% ee, versus 75% ee at room temperature .

Advanced Question: How does the cyclobutane ring influence the compound’s conformational behavior in solution and solid states?

Q. Methodological Answer :

  • Solution-State Analysis :
    • VT-NMR (Variable Temperature NMR) : Detect ring puckering dynamics; cyclobutane exhibits chair-like or boat-like conformations depending on substituents .
  • Solid-State Analysis :
    • X-ray Crystallography : Resolve bond angles and torsional strain (e.g., cyclobutane C-C-C angles ~88–92°) .
    • DFT Calculations : Compare experimental data with computed conformational energies to identify dominant states .

Key Finding : The cyclobutane ring introduces ~20 kcal/mol strain energy, impacting binding affinity in biological targets .

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